Methyl 4-amino-2-fluorobenzoate hydrochloride

Description

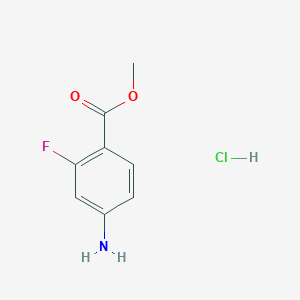

Methyl 4-amino-2-fluorobenzoate hydrochloride: is a chemical compound with the molecular formula C8H9ClFNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name |

methyl 4-amino-2-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSVMBDABLWZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-13-0 | |

| Record name | methyl 4-amino-2-fluorobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with 4-amino-2-fluorobenzoic acid.

Esterification: The carboxyl group of 4-amino-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as concentrated hydrochloric acid. The reaction is carried out at room temperature.

Formation of Hydrochloride Salt: The resulting methyl 4-amino-2-fluorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to revert to the parent acid.

Common Reagents and Conditions:

Acylation: Acyl chlorides or anhydrides in the presence of a base.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Acylated Derivatives: Formed from acylation reactions.

Reduced Amines: Formed from reduction reactions.

Parent Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Reagent in Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-fluorobenzoate hydrochloride depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.

Methyl 4-amino-3-fluorobenzoate: Another isomer with the fluorine atom at the 3-position.

Methyl 4-amino-2-chlorobenzoate: Chlorine substituent instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of fluorine at the 2-position can significantly alter the compound’s reactivity and biological activity compared to its isomers and analogs.

Hydrochloride Salt Form: Enhances solubility and stability, making it more versatile for various applications.

Biological Activity

Methyl 4-amino-2-fluorobenzoate hydrochloride is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-amino-2-fluorobenzoate hydrochloride is characterized by the following chemical structure:

- Chemical Formula : C8H8ClFNO2

- Molecular Weight : 195.60 g/mol

- IUPAC Name : Methyl 4-amino-2-fluorobenzoate hydrochloride

The presence of both amino and fluorine groups enhances the compound's binding affinity to various biological targets, which is pivotal for its biological activity .

The biological activity of methyl 4-amino-2-fluorobenzoate hydrochloride primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that are critical for various physiological processes .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Anticancer Potential : Preliminary studies suggest it may influence cancer cell proliferation .

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of methyl 4-amino-2-fluorobenzoate hydrochloride against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli (E. coli) | 0.125 |

| Klebsiella pneumoniae | 0.03 |

| Pseudomonas aeruginosa | 0.125 |

These findings indicate that the compound has strong antibacterial activity, particularly against E. coli and K. pneumoniae .

Enzyme Inhibition Studies

Inhibition studies were conducted to assess the compound's effect on bacterial gyrase and topoisomerase IV:

| Compound | IC50 (µM) E. coli Gyrase | IC50 (µM) E. coli Topo IV |

|---|---|---|

| Methyl 4-amino-2-fluorobenzoate | 0.49 | 2.71 |

| Control (Ciprofloxacin) | 0.008 | 0.39 |

The compound demonstrated a moderate inhibitory effect compared to ciprofloxacin, suggesting its potential as an alternative or adjunct in antimicrobial therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-amino-2-fluorobenzoate hydrochloride, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-fluorobenzoate | Fluorine at the 3-position | Moderate antibacterial activity |

| Methyl 4-amino-2-chlorobenzoate | Chlorine instead of fluorine | Lower potency against Gram-negative bacteria |

| Methyl 4-amino-2-methylbenzoate | Lacks fluorine | Reduced binding affinity |

The presence of fluorine at the 2-position significantly enhances reactivity and biological activity compared to its analogs .

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-2-fluorobenzoate hydrochloride, and how can purity be verified?

Methodological Answer: The synthesis typically involves esterification of 4-amino-2-fluorobenzoic acid using methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include controlled temperature (40–60°C) and stoichiometric HCl addition. Post-synthesis, purity is verified via HPLC (≥98% purity, as per commercial standards ) and melting point analysis. Residual solvents can be quantified using gas chromatography (GC). For structural confirmation, compare NMR data (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) with literature values .

Q. What characterization techniques are recommended for confirming the structure of Methyl 4-amino-2-fluorobenzoate hydrochloride?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : and NMR to confirm the aromatic fluorine environment and ester/amine functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 248.76 (CHClNO) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (±0.3% tolerance).

- FT-IR : Identify characteristic peaks for amine (N–H stretch at ~3300 cm) and ester (C=O at ~1700 cm).

Q. How should Methyl 4-amino-2-fluorobenzoate hydrochloride be stored to maintain stability, and what solvents are optimal for dissolution?

Methodological Answer: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption. For dissolution, polar aprotic solvents like DMSO or DMF are optimal for kinetic studies, while methanol/water mixtures (e.g., 70:30 v/v) are suitable for analytical applications. Avoid prolonged exposure to aqueous basic conditions, which may degrade the compound .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of Methyl 4-amino-2-fluorobenzoate hydrochloride while minimizing side products?

Methodological Answer: Optimize via a Design of Experiments (DoE) approach:

- Catalyst Screening : Test Lewis acids (e.g., HSO vs. HCl) for esterification efficiency.

- Temperature Gradients : Evaluate 40–80°C to balance reaction rate vs. thermal decomposition.

- Solvent Selection : Compare methanol with ethanol or THF for solubility and reactivity.

- Workup Strategies : Use aqueous NaHCO washes to remove unreacted acid, followed by recrystallization from ethanol/water (yield improvements from 70% to 85% reported in similar esters ).

Q. What advanced analytical methods can resolve discrepancies in NMR or mass spectrometry data for Methyl 4-amino-2-fluorobenzoate hydrochloride?

Methodological Answer: For ambiguous NMR signals:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals caused by fluorine’s deshielding effect.

- Isotopic Labeling : Introduce -labeled amine to track protonation states.

For MS anomalies: - Tandem MS (MS/MS) : Fragment the molecular ion to distinguish isobaric impurities.

- Ion Mobility Spectrometry : Separate isomers or conformers that co-elute in traditional MS .

Q. What strategies are effective in synthesizing derivatives of Methyl 4-amino-2-fluorobenzoate hydrochloride for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modification : Replace the methyl ester with tert-butyl or benzyl esters to study steric effects.

- Fluorine Substitution : Synthesize 4-amino-3-fluoro analogs to assess positional fluorine impact on bioactivity (e.g., via nucleophilic aromatic substitution ).

- Amine Protection/Deprotection : Use Boc or Fmoc groups to enable selective coupling reactions for peptide-like derivatives .

Validate derivative purity via UPLC-MS and compare logP values (calculated vs. experimental) to correlate solubility with structural changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.